Benzyl 4-hydroxypent-2-ynoate
Description
Benzyl 4-hydroxypent-2-ynoate (CAS RN: 882158-71-6) is a benzoate ester derivative featuring a hydroxyl group and an alkyne moiety in its pent-2-ynoate backbone. The compound is utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research, as indicated by its listing among specialty chemicals supplied by multiple vendors . The presence of both hydroxyl and alkyne functional groups imparts unique reactivity, enabling participation in click chemistry or oxidation reactions.
Properties
IUPAC Name |
benzyl 4-hydroxypent-2-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-10(13)7-8-12(14)15-9-11-5-3-2-4-6-11/h2-6,10,13H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDOOLQKHXLZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609446 | |
| Record name | Benzyl 4-hydroxypent-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882158-71-6 | |
| Record name | Benzyl 4-hydroxypent-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-hydroxypent-2-ynoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-hydroxypent-2-ynoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-hydroxypent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of benzyl 4-oxopent-2-ynoate.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane, depending on the reaction conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products: The major products formed from these reactions include benzyl 4-oxopent-2-ynoate, benzyl 4-hydroxypent-2-ene, and benzyl 4-halopent-2-ynoate .
Scientific Research Applications
Synthetic Routes
Several synthetic methods have been developed for the preparation of benzyl 4-hydroxypent-2-ynoate. These methods allow flexibility depending on the available reagents and desired yields. Common synthetic approaches include:
- Alkyne Synthesis: Utilizing acetylene derivatives to introduce the alkyne functionality.
- Esterification Reactions: Reacting 4-hydroxy pent-2-ynoic acid with benzyl alcohol under acidic conditions to form the ester.
These synthetic pathways are crucial for producing this compound for research and industrial applications.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, making it a candidate for pharmaceutical applications .
- Anti-inflammatory Effects: Similar compounds have shown anti-inflammatory properties, indicating that this compound may possess similar beneficial effects.
- Antioxidant Activity: The presence of the hydroxyl group suggests potential antioxidant properties, which could be explored in health-related research .
Applications in Organic Synthesis
This compound is utilized in organic synthesis due to its unique reactivity. It can participate in various chemical transformations, including:
- Cross-Coupling Reactions: The alkyne group can engage in coupling reactions with organometallic reagents.
- Functionalization Reactions: The hydroxyl group allows for further derivatization, expanding its utility in synthesizing complex molecules.
Potential Industrial Applications
The compound's unique properties suggest several industrial applications:
| Application Area | Description |
|---|---|
| Pharmaceutical Industry | Potential use as an antimicrobial agent or anti-inflammatory drug candidate. |
| Agrochemicals | Possible applications in developing new pesticides or herbicides due to biological activity. |
| Material Science | Utilization in creating new polymers or materials with specific properties derived from its structure. |
Case Study 1: Antimicrobial Investigations
A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that while the compound exhibited some inhibitory effects, further optimization of its structure may enhance its efficacy .
Case Study 2: Synthesis and Functionalization
Research focused on synthesizing this compound via microwave-assisted methods, demonstrating improved yields and reduced reaction times compared to conventional methods. This approach highlights the compound's versatility in synthetic chemistry .
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxypent-2-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Differences :
- The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like Benzyl phenyl acetate.
- The alkyne moiety distinguishes it from saturated esters (e.g., Methyl benzoate, CAS 93-58-3 ) and enables participation in cycloaddition reactions.
Physicochemical Properties
Notes:
- The hydroxyl group in this compound likely increases solubility in polar solvents compared to Benzyl 2,2-dimethylpent-4-ynoate, which has bulky dimethyl groups .
- Lower boiling point relative to Benzyl phenyl acetate may stem from reduced molecular weight and weaker intermolecular forces .
Biological Activity
Benzyl 4-hydroxypent-2-ynoate is an organic compound characterized by its unique structural features, including a benzyl group and a hydroxypent-2-ynoate moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing research findings, case studies, and its potential therapeutic applications.
Molecular Structure
- Molecular Formula : C₁₂H₁₂O₃
- Molecular Weight : Approximately 204.23 g/mol
- Functional Groups : Hydroxyl group (-OH) and alkyne group (C≡C)
The presence of the hydroxyl group contributes to its solubility in polar solvents, while the alkyne functionality allows for diverse chemical reactivity.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyl Acetate | Ester of acetic acid | Simple structure; widely used in flavoring |
| 4-Hydroxybenzoic Acid | Hydroxy group on benzoic acid | Used as a preservative; less reactive |
| Ethyl 4-Hydroxybutanoate | Hydroxy group on butanoic acid | Important in metabolic pathways |
| Benzyl 3-Hydroxybutanoate | Hydroxy group on butanoic acid | Different position of hydroxyl group |
This compound is distinctive due to its combination of alkyne and hydroxyl functionalities, which enhances its reactivity compared to simpler esters or acids.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties , making it a candidate for further investigation in pharmaceutical applications. Research has shown that compounds with similar structures often demonstrate effectiveness against various pathogens, suggesting that this compound may also possess significant antimicrobial activity.
Anti-inflammatory and Antioxidant Effects
Similar compounds have reported anti-inflammatory and antioxidant effects. Given these parallels, it is plausible that this compound may exhibit these beneficial properties as well. The presence of the hydroxyl group is often associated with antioxidant activity, which could play a role in mitigating oxidative stress-related diseases.
The mechanism of action for this compound may involve interactions with various biological targets. Its alkyne functionality allows it to participate in nucleophilic attacks, potentially leading to inhibition of key enzymes involved in disease processes. Understanding these interactions is crucial for elucidating its therapeutic potential.
In Vitro Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antiviral Activity : Research on structurally similar compounds has demonstrated significant antiviral properties against HIV protease inhibitors, suggesting that this compound could also show promise in this area .
- Bone Formation : Compounds similar in structure have been linked to stimulation of bone morphogenetic protein (BMP) pathways, enhancing osteoblast differentiation and bone formation. This indicates that this compound may have applications in treating osteoporosis or other bone-related conditions .
- Neurochemical Effects : Investigations into neurochemical interactions have revealed that related compounds can influence neurotransmitter levels, indicating potential applications in neuropharmacology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl 4-hydroxypent-2-ynoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via esterification of 4-hydroxypent-2-ynoic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄) or via transesterification using benzyl acetate as a precursor. Reaction optimization studies suggest that lower temperatures (0–5°C) and controlled stoichiometry reduce side reactions like polymerization of the alkyne moiety .
- Key Variables :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents alkyne decomposition |
| Molar Ratio (Acid:Alcohol) | 1:1.2 | Minimizes unreacted starting material |
| Catalyst Load (H₂SO₄) | 5 mol% | Balances activity and side reactions |
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
- NMR : ¹H NMR should show a triplet for the propargylic proton (~δ 2.8 ppm) and a singlet for the benzyl group (δ 7.3–7.5 ppm). ¹³C NMR must confirm the ester carbonyl (~δ 170 ppm) and alkyne carbons (~δ 75–85 ppm) .
- FTIR : Key peaks include the alkyne C≡C stretch (~2120 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹) .
- Validation : Cross-check spectral data against the NIST Chemistry WebBook or Reaxys entries to resolve ambiguities .
Q. What safety precautions are critical when handling this compound in the lab?
- Protocol : Use impervious gloves (nitrile or neoprene), chemical goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. Avoid contact with strong oxidizers due to the alkyne’s reactivity .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can kinetic modeling improve the enzymatic synthesis of this compound?
- Approach : Use time-course data to fit a Michaelis-Menten model. For example, plot substrate conversion vs. time (Fig. 1 in ) to derive and . Adjust enzyme loading (e.g., lipase) to optimize turnover frequency.
- Case Study : A 20% increase in yield was achieved by maintaining substrate concentrations below to reduce inhibition .
Q. What computational methods are suitable for predicting the reactivity of this compound in click chemistry?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess alkyne electrophilicity. For example, the alkyne’s LUMO energy (~-1.5 eV) predicts reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Challenges : Solvent effects (e.g., DMSO vs. THF) may shift orbital energies by 0.3–0.5 eV, requiring explicit solvation models .
Q. How can contradictory spectral data for this compound be resolved?
- Troubleshooting :
- Contradiction : Discrepancies in ¹H NMR shifts may arise from solvent polarity or impurities.
- Solution : Re-run NMR in deuterated DMSO to enhance resolution. Compare with literature data from NIST or SciFinder, prioritizing studies using identical solvents .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
